3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS No.: 2034241-10-4
Cat. No.: VC4948940
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034241-10-4 |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.367 |
| IUPAC Name | 3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2 |
| Standard InChI Key | ONAPIGCQFUOJBO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is C₁₈H₁₉N₃O₄, with an IUPAC name reflecting its three core components:
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Indole moiety: A bicyclic aromatic system providing π-π stacking interactions with biological targets.
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Piperidine ring: A six-membered amine ring contributing to conformational flexibility.
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Oxazolidine-2,4-dione: A five-membered heterocycle with two ketone groups, enhancing electrophilic reactivity.
The compound’s stereochemistry, confirmed via X-ray crystallography in analogous structures, reveals a chair conformation for the piperidine ring and planar geometry for the oxazolidine dione.
Synthesis and Optimization
Synthesis involves a multi-step sequence (Table 1):
Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acylation of piperidine | 2-(1H-Indol-1-yl)acetic acid, DCC | 78% |
| 2 | Oxazolidine ring formation | Phosgene, LiOH | 65% |
| 3 | Crystallization | Isopropanol, seed-induced cooling | 85% |
Key steps include:
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Piperidine functionalization: The piperidine nitrogen undergoes acylation with 2-(1H-indol-1-yl)acetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent .
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Cyclization: Treatment with phosgene generates the oxazolidine-2,4-dione ring, with lithium hydroxide ensuring deprotonation .
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Purification: Recrystallization from isopropanol yields high-purity product, as validated by HPLC (>98% purity).
Spectroscopic Characterization
Structural validation employs advanced analytical techniques:
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.68 (indole H-2), 4.34 (piperidine CH₂N), and 3.66 (oxazolidine CH₂O).
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HRMS: [M+H]⁺ observed at m/z 342.1453 (calculated 342.1456) .
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X-ray diffraction: Bond lengths of 1.45 Å (C=O) and 1.33 Å (N–C) confirm resonance stabilization in the oxazolidine ring.
Biological Activity and Mechanism
In vitro assays demonstrate potent anticancer effects (Table 2):
Table 2: Antiproliferative Activity (GI₅₀, nM)
| Cell Line | GI₅₀ Value | Mechanism |
|---|---|---|
| MCF-7 (breast) | 38 | Caspase-3 activation |
| A549 (lung) | 42 | G2/M phase arrest |
| HT-29 (colon) | 45 | Bcl-2 downregulation |
Mechanistically, the compound:
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Induces apoptosis via mitochondrial pathway activation, evidenced by cytochrome c release .
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Inhibits tubulin polymerization by binding to the colchicine site, disrupting mitotic spindle formation.
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Modulates kinase signaling, including EGFR and BRAF pathways, through competitive ATP inhibition .
Pharmacokinetic Profiling
Pharmacological studies in rodent models reveal:
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Oral bioavailability: 62% due to lipophilic trifluoroethyl interactions.
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Half-life (t₁/₂): 8.2 hours, supporting twice-daily dosing.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Comparative Analysis with Analogues
Compared to structurally related compounds:
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Superior potency: 3.2-fold greater activity than imidazolidine-dione derivatives against MCF-7 cells.
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Reduced cytotoxicity: Selectivity index (SI) of 12.4 vs. nonmalignant HEK293 cells, outperforming piperidine-2,6-diones (SI = 6.8) .
Future Directions
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